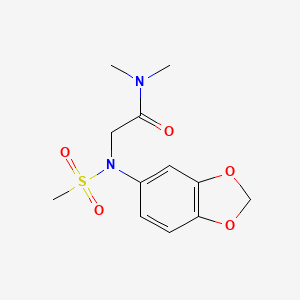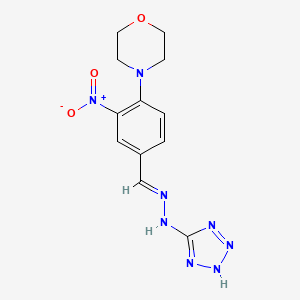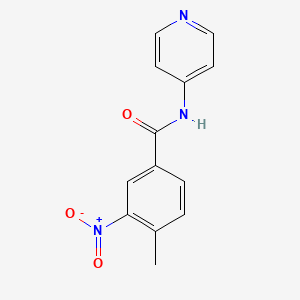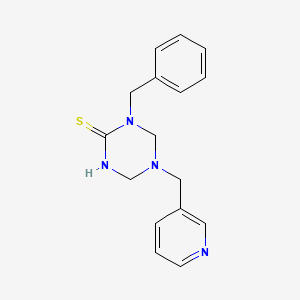
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as A-674563, is a selective inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2006 by Abbott Laboratories and has since been used in various scientific research applications.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is a selective inhibitor of PKB/Akt, a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets involved in cell survival and metabolism. N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine inhibits PKB/Akt by binding to its ATP-binding site, preventing the phosphorylation of downstream targets and leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of glucose metabolism. In cancer cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. In skeletal muscle cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine enhances glucose uptake by activating the glucose transporter GLUT4 and promoting the translocation of GLUT4 to the plasma membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its selectivity for PKB/Akt, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the efficacy of chemotherapy drugs in cancer cells. One limitation of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
For its use include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other drugs for cancer treatment and neurodegenerative disease treatment.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-morpholinyl)-6-methylpyrimidine to give the corresponding amide. Finally, the amide is treated with sodium hydride and 3-chloro-4-methylphenyl isocyanate to form the desired product, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been used in various scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy drugs. In diabetes research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disease research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to protect against neuronal cell death in models of Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-3-4-13(10-14(11)17)19-15-9-12(2)18-16(20-15)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJBIZLVOLNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)

![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)